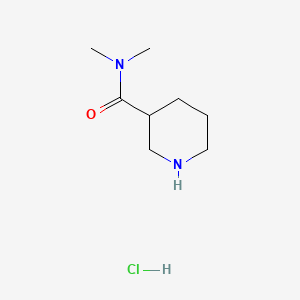

N,N-dimethylpiperidine-3-carboxamide hydrochloride

説明

特性

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOCILIXPFSSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-3-carboxamide hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery, notably as a building block for protein degraders. This technical guide provides a summary of its core chemical and physical properties. Due to the limited availability of public experimental data, this document combines reported information with theoretical estimations and generalized experimental protocols. The aim is to offer a foundational resource for researchers interested in this compound, while clearly delineating areas where further empirical investigation is required.

Chemical and Physical Properties

This compound is the hydrochloride salt of N,N-dimethylpiperidine-3-carboxamide. The presence of a tertiary amine in the piperidine ring allows for salt formation, which typically enhances water solubility and stability.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 112950-94-4 | [1][2] |

| Molecular Formula | C₈H₁₇ClN₂O | [1][2][3] |

| Molecular Weight | 192.69 g/mol | [1][2][3] |

| Purity | ≥95% to ≥98% (as commercially available) | [1][3] |

| Appearance | Solid (form not specified in available data) | |

| Melting Point | Data not available | |

| pKa | Data not available (estimated 8.5-9.5 for the piperidine nitrogen) | |

| Solubility | Data not available (expected to be soluble in water and lower alcohols) | |

| Storage | Room temperature | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic route can be proposed based on standard amide coupling reactions involving piperidine-3-carboxylic acid (nipecotic acid) derivatives.

Proposed Synthetic Pathway

A plausible synthesis involves the activation of the carboxylic acid of a protected piperidine-3-carboxylic acid, followed by amidation with dimethylamine, and subsequent deprotection and salt formation.

Caption: Proposed general synthetic pathway for this compound.

General Experimental Protocol for Synthesis

Step 1: Activation of N-Protected Piperidine-3-carboxylic Acid

-

To a solution of N-protected piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC·HCl and HOBt) or a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time until the activation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

Step 2: Amidation

-

Cool the solution of the activated carboxylic acid to 0 °C.

-

Add a solution of dimethylamine in an appropriate solvent (e.g., THF or as a gas) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

Step 3: Work-up and Purification

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified N-protected N,N-dimethylpiperidine-3-carboxamide in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) and stir at room temperature.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Mechanism of Action

Publicly available information on the specific biological activity and mechanism of action for this compound is limited. However, the piperidine-3-carboxamide scaffold is present in molecules with diverse biological activities. For instance, derivatives have been investigated as anti-osteoporosis agents.

General Workflow for Investigating Mechanism of Action

For a novel compound like this compound, a systematic approach is necessary to elucidate its biological effects and mechanism of action.

Caption: A general workflow for the investigation of the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in drug discovery. This guide has summarized the currently available information. However, there is a clear need for comprehensive experimental characterization of its physicochemical properties, including its melting point, pKa, and solubility in various solvents. Furthermore, detailed studies are required to elucidate its biological activities and potential mechanisms of action. The generalized protocols and workflows provided herein offer a starting point for researchers to undertake these necessary investigations.

References

An In-depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylpiperidine-3-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to assist researchers in the successful preparation of this compound.

Synthetic Strategy

The synthesis of this compound is typically achieved through a three-step process commencing with commercially available N-Boc-piperidine-3-carboxylic acid. The synthesis involves:

-

Amide Coupling: The carboxylic acid group of N-Boc-piperidine-3-carboxylic acid is coupled with dimethylamine using a suitable coupling agent to form the corresponding N,N-dimethylcarboxamide.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.

-

Salt Formation: The resulting N,N-dimethylpiperidine-3-carboxamide is treated with hydrochloric acid to afford the stable hydrochloride salt.

This synthetic approach is robust and amenable to scale-up, employing common and well-established chemical transformations.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

This procedure outlines the amide coupling of N-Boc-piperidine-3-carboxylic acid with dimethylamine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base.[1][2]

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

Dimethylamine solution (e.g., 2 M in THF)

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

To the stirred solution, add HATU (1.1-1.5 eq) and DIPEA (2.5-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add dimethylamine solution (1.2-1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate.

Step 2: Synthesis of N,N-dimethylpiperidine-3-carboxamide

This protocol describes the removal of the N-Boc protecting group using hydrochloric acid in dioxane.[3]

Materials:

-

tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

-

4 M Hydrochloric acid in 1,4-dioxane

-

Dichloromethane (DCM)

-

Aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

-

Dissolve tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4 M HCl in dioxane (excess, e.g., 5-10 eq) dropwise under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

To isolate the free base, basify the residue with an aqueous sodium carbonate solution until the pH is > 9.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N,N-dimethylpiperidine-3-carboxamide as a free base.

Step 3: Synthesis of this compound

This procedure details the formation of the hydrochloride salt.

Materials:

-

N,N-dimethylpiperidine-3-carboxamide

-

Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

Procedure:

-

Dissolve the crude N,N-dimethylpiperidine-3-carboxamide free base in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (1.1 eq) or bubble gaseous HCl through the solution while stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 112950-94-4 | [4] |

| Molecular Formula | C₈H₁₇ClN₂O | [4] |

| Molecular Weight | 192.69 g/mol | [4] |

| Purity | ≥95% | [4] |

Table 2: Representative Yields for Synthetic Steps

| Step | Transformation | Coupling/Deprotection Reagents | Typical Yield Range |

| 1 | Amide Coupling | HATU, DIPEA | 70-90% |

| 2 | N-Boc Deprotection | 4 M HCl in dioxane | 85-95% |

| 3 | Salt Formation | HCl in Et₂O | >90% |

Note: Yields are highly dependent on reaction scale and purification efficiency.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Logic

Caption: Logical workflow of the experimental procedure.

References

The Piperidine-3-Carboxamide Scaffold: A Privileged Structure with Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS: 112950-94-4, Molecular Formula: C8H17ClN2O) is a heterocyclic organic compound belonging to the piperidine carboxamide class. While its specific mechanism of action is not extensively documented, it is recognized as a valuable protein degrader building block in medicinal chemistry.[1][2][3] The core piperidine-3-carboxamide scaffold, however, is a key pharmacophore present in a multitude of biologically active molecules. These derivatives have been shown to exhibit a wide range of pharmacological activities by interacting with various biological targets. This technical guide synthesizes the current understanding of the diverse mechanisms of action associated with the piperidine-3-carboxamide core, providing insights into its potential therapeutic applications. We will delve into its roles as an inhibitor of Cathepsin K, platelet aggregation, calpain, matrix metalloproteinase-13 (MMP-13), and microsomal prostaglandin E synthase-1 (mPGES-1), complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[4] Its conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity. The addition of a carboxamide group at the 3-position further enhances its drug-like properties by providing a key hydrogen bonding motif. This compound serves as a foundational structure for the synthesis of more complex derivatives. The diverse biological activities of these derivatives underscore the importance of the piperidine-3-carboxamide scaffold as a "privileged structure" in drug discovery.

Potential Mechanisms of Action of Piperidine-3-Carboxamide Derivatives

The versatility of the piperidine-3-carboxamide scaffold allows for its derivatives to target a range of enzymes and signaling pathways implicated in various diseases. The following sections detail the most prominent mechanisms of action identified for this class of compounds.

Cathepsin K Inhibition in Osteoporosis

Mechanism: Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5][6] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[7] Inhibition of Cathepsin K is a key therapeutic strategy for treating osteoporosis and other bone-related disorders. Certain piperidine-3-carboxamide derivatives have been identified as potent Cathepsin K inhibitors.[5][6] These compounds bind to the active site of the enzyme, preventing the breakdown of collagen and thus reducing bone resorption.[5]

Signaling Pathway:

Inhibition of Human Platelet Aggregation

Mechanism: Several piperidine-3-carboxamide derivatives have been shown to inhibit human platelet aggregation induced by agonists like adenosine 5'-diphosphate (ADP) and adrenaline.[8][9] The proposed mechanism suggests that these compounds interact with anionic sites on the platelet surface.[8] Structure-activity relationship (SAR) studies indicate that the hydrophobic character and steric factors of the substituents on the piperidine ring and the carboxamide nitrogen are crucial for activity.[8] Optimal activity is achieved when two nipecotoyl (piperidine-3-carbonyl) rings are connected by an aralkyl group.[8]

Calpain Inhibition and Neuroprotection

Mechanism: Calpains are a family of calcium-dependent cysteine proteases. Their over-activation is implicated in neurodegenerative diseases and ischemic cell death. Piperidine carboxamide derivatives have been developed as calpain inhibitors.[10] These compounds, particularly keto amides, have shown high affinity for µ-calpain and selectivity over other cysteine proteases like cathepsin B.[10] By inhibiting calpain, these derivatives can prevent neuronal damage and have shown anticonvulsive properties in animal models.[10]

Matrix Metalloproteinase-13 (MMP-13) Inhibition in Cancer and Arthritis

Mechanism: MMP-13, a collagenase, is a key enzyme in the degradation of the extracellular matrix and is overexpressed in osteoarthritis and various cancers.[11][12] Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc-chelating inhibitors of MMP-13.[11] Molecular docking studies reveal that these compounds interact with the S1' pocket of the enzyme through hydrogen bonds and π-stacking interactions, leading to its inhibition.[11][12]

Experimental Workflow:

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition in Inflammation

Mechanism: mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway. PGE2 is a key mediator of inflammation, pain, and fever. Inhibition of mPGES-1 is a promising anti-inflammatory strategy with potentially fewer side effects than traditional NSAIDs.[13] Novel N-aryl piperidines with a 3,3-dimethyl substitution have been identified as potent and selective inhibitors of mPGES-1.[13][14] These compounds effectively reduce PGE2 synthesis without significantly affecting the activity of cyclooxygenase (COX) enzymes.[13]

Signaling Pathway:

Quantitative Data Summary

The following table summarizes the inhibitory activities of various piperidine-3-carboxamide derivatives against their respective targets.

| Compound Class/Example | Target | Activity | Value | Reference |

| Piperidamide-3-carboxamide (H-9) | Cathepsin K | IC50 | 0.08 µM | [5][6] |

| Piperidine carboxamide (11f) | µ-Calpain | Ki | 30 nM | [10] |

| Piperidine carboxamide (11j) | µ-Calpain | Ki | 9 nM | [10] |

| N-aryl piperidine (PF-9184) | mPGES-1 | IC50 | 0.016 µM | [13] |

| N-aryl piperidine (PF-9184) | mPGES-1 (in human whole blood) | EC50 | 5 µM | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanisms of action of piperidine-3-carboxamide derivatives.

General Synthesis of Piperidine-3-Carboxamide Derivatives

A common synthetic route involves the amide coupling of a piperidine-3-carboxylic acid derivative with a desired amine.[5]

-

Starting Material: An appropriately substituted piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid).

-

Activation: The carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[5]

-

Coupling: The activated carboxylic acid is then reacted with the desired amine in a suitable solvent like dichloromethane (DCM) at room temperature.

-

Purification: The final product is purified using column chromatography.

In Vitro Cathepsin K Inhibition Assay

-

Enzyme and Substrate: Recombinant human Cathepsin K is used as the enzyme. A fluorogenic substrate, such as Z-FR-AMC, is employed.

-

Assay Buffer: The assay is typically performed in a buffer containing DTT to maintain the active state of the cysteine protease.

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Bone Resorption Assay

-

Cell Culture: RAW264.7 cells are cultured in the presence of RANKL to differentiate them into osteoclasts on bone slices.[7]

-

Treatment: The differentiated osteoclasts are treated with the test compounds for several days.

-

Biomarker Analysis: The concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, in the cell culture medium is quantified using an ELISA kit.[7]

-

Resorption Pit Analysis: The bone slices are stained (e.g., with toluidine blue), and the area of bone resorption pits is analyzed using image analysis software.

Western Blotting for Cathepsin K Expression

-

Cell Lysis: RANKL-induced RAW264.7 cells are treated with the test compound, and then the cells are lysed to extract total protein.[6]

-

SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for Cathepsin K, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Human Whole Blood Assay for mPGES-1 Inhibition

-

Blood Collection: Freshly drawn human whole blood is used.[14][15]

-

Incubation: The blood is incubated with various concentrations of the test compound or vehicle control.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response and the production of prostaglandins.

-

Plasma Separation: After incubation, the plasma is separated by centrifugation.

-

PGE2 Measurement: The concentration of PGE2 in the plasma is measured using LC-MS/MS.[15]

-

Data Analysis: The EC50 values are determined by plotting the percentage of PGE2 inhibition against the compound concentration.

Conclusion

This compound is a valuable chemical entity, serving as a building block for the synthesis of a diverse range of biologically active molecules.[1] While a specific mechanism of action for the parent compound is not well-defined, the piperidine-3-carboxamide scaffold has proven to be a versatile pharmacophore. Derivatives of this core structure have been shown to act as potent inhibitors of several key enzymes, including Cathepsin K, calpain, MMP-13, and mPGES-1, as well as inhibitors of platelet aggregation. This wide array of activities highlights the potential of the piperidine-3-carboxamide scaffold in the development of novel therapeutics for a variety of diseases, including osteoporosis, neurodegenerative disorders, cancer, and inflammatory conditions. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Protein Degrader Building Blocks [sigmaaldrich.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide Hydrochloride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-3-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific documented analytical data and experimental protocols for this exact molecule are not extensively available in public literature, this guide extrapolates from established chemical principles and data on analogous structures to present its chemical properties, a plausible synthetic route, and a general framework for its analysis.

Chemical Identity and Properties

This compound is a piperidine derivative characterized by a dimethylcarboxamide group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 112950-94-4 | [1] |

| Molecular Formula | C8H17ClN2O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| Purity | Typically ≥95% (commercial sources) | [1] |

| Storage | Room temperature | [1] |

Chemical Structure

The chemical structure of this compound is depicted below. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. The N,N-dimethylcarboxamide substituent is attached to the carbon at the 3-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Proposed Synthesis Protocol

Reaction Scheme:

Piperidine-3-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride intermediate. This reactive intermediate is then treated with dimethylamine to yield the desired N,N-dimethylpiperidine-3-carboxamide. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Experimental Protocol (Proposed):

-

Activation of Carboxylic Acid: To a solution of piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), a suitable activating agent (e.g., HATU, HOBt) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) are added. The mixture is stirred at room temperature.

-

Amide Coupling: Dimethylamine (as a solution in a suitable solvent like THF or as a gas) is then added to the reaction mixture. The reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution to remove unreacted reagents and by-products. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: The purified N,N-dimethylpiperidine-3-carboxamide is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

References

Spectroscopic Data of N,N-dimethylpiperidine-3-carboxamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylpiperidine-3-carboxamide hydrochloride. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs and predictive models to offer a reliable reference for researchers. The information herein is structured to support identification, characterization, and quality control in a drug development context.

Chemical Structure and Properties

This compound is a piperidine derivative with a dimethylcarboxamide substituent at the 3-position. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its spectroscopic properties is crucial for the development of new chemical entities.

-

Molecular Formula: C₈H₁₇ClN₂O

-

Molecular Weight: 192.69 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound, based on analysis of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the piperidine nitrogen by HCl significantly influences the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~3.5 - 3.7 | m | 2H | H2 (axial & equatorial) | Deshielded due to proximity to the protonated nitrogen. |

| ~3.0 - 3.2 | m | 2H | H6 (axial & equatorial) | Deshielded due to proximity to the protonated nitrogen. |

| ~2.9 - 3.1 | m | 1H | H3 | |

| 2.95 (singlet) | s | 3H | N-CH₃ | |

| 2.90 (singlet) | s | 3H | N-CH₃ | The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond. |

| ~1.8 - 2.0 | m | 2H | H4 (axial & equatorial) | |

| ~1.6 - 1.8 | m | 2H | H5 (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment | Notes |

| ~175 | C=O (Amide) | |

| ~48 - 52 | C2 | Deshielded by the adjacent protonated nitrogen. |

| ~45 - 49 | C6 | Deshielded by the adjacent protonated nitrogen. |

| ~40 - 44 | C3 | |

| 37.5 | N-CH₃ | |

| 35.5 | N-CH₃ | |

| ~25 - 29 | C4 | |

| ~22 - 26 | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 2400 | Broad, Strong | N-H stretch (from R₃N⁺-H) |

| ~1640 - 1680 | Strong | C=O stretch (Amide I band) |

| ~1400 - 1450 | Medium | C-H bend (Alkyl) |

| ~1260 | Medium | C-N stretch (Amide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the protonated free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Interpretation |

| 157.13 | [M+H]⁺ (protonated free base) |

| 112.10 | [M+H - C₂H₅NO]⁺ (loss of dimethylcarbamoyl group) |

| 84.08 | [M+H - C₄H₉NO]⁺ (piperidine ring fragment) |

| 72.08 | [C₄H₁₀N]⁺ (dimethylaminomethyl cation) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-350 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to obtain experimental data on their specific samples for definitive characterization and to use this guide as a reference for data interpretation.

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering a distinct approach from traditional occupancy-based inhibition. TPD co-opts the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This is often achieved using heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and can offer advantages in terms of potency and duration of effect.[5]

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the degrader. Its length, rigidity, and physicochemical properties can significantly influence the stability of the ternary complex and the overall pharmacokinetic profile of the molecule.[6][] Building blocks that offer conformational rigidity and opportunities for modulating solubility are therefore of high interest in PROTAC design.

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride in PROTAC Design

This compound is a chemical building block with potential applications in the linker region of PROTACs. The piperidine scaffold is a common motif used in medicinal chemistry to introduce conformational rigidity into a molecule.[8][9] In the context of PROTACs, this rigidity can help to pre-organize the molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[10][11]

The incorporation of saturated heterocycles like piperidine and piperazine into PROTAC linkers has been shown to improve metabolic stability and potency.[10] For instance, the clinical candidates ARV-110 and ARV-471 feature rigid linkers containing both piperidine and piperazine moieties, which contributed to their enhanced pharmaceutical properties.[10][12] The N,N-dimethylcarboxamide group at the 3-position of the piperidine ring provides a handle for further chemical modification and can influence the solubility and hydrogen bonding capacity of the linker.

Quantitative Data on PROTACs with Piperidine/Piperazine-Containing Linkers

The following tables summarize the performance of representative PROTACs that utilize piperidine or piperazine moieties in their linker structures. This data is provided to illustrate the impact of such linkers on degradation potency (DC50) and efficacy (Dmax). It is important to note that these are analogous compounds, and the performance of a PROTAC containing this compound would be dependent on the specific POI ligand and E3 ligase recruiter used.

Table 1: Performance of Representative PROTACs with Piperidine/Piperazine Linkers

| PROTAC Name | E3 Ligase Ligand | Target Protein | Linker Features | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Thalidomide derivative | Androgen Receptor | Contains piperidine and piperazine | VCaP | <10 | >90 | [13] |

| ARV-471 | Thalidomide derivative | Estrogen Receptor α | Contains piperidine and piperazine | MCF7 | ~5 | >90 | [12] |

| Compound B6 | CRBN binder | BRD9 | Short, rigid piperidine linkers | Various | 1 | >90 | [14] |

| Compound E32 | CRBN binder | BRD9 | Short, rigid piperidine linkers | Various | 1 | >90 | [14] |

| BTK Degrader-5 | Pomalidomide | BTK | Piperidine-C2-Pip-C-COOH | MOLM-14 | 2.5 | >95 | [15] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs, with a hypothetical application of this compound as a linker component.

General Synthesis of a PROTAC Incorporating a Piperidine-3-carboxamide Linker

This protocol describes a general strategy for incorporating the N,N-dimethylpiperidine-3-carboxamide moiety into a PROTAC. The hydrochloride salt would first need to be neutralized to the free base for subsequent coupling reactions.

Step 1: Neutralization of this compound

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add a mild base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

The resulting free base can be used directly in the next step or purified if necessary.

Step 2: Amide Coupling to a POI Ligand or E3 Ligase Ligand

-

Activate the carboxylic acid of the POI ligand or E3 ligase ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[16]

-

Add the free base of N,N-dimethylpiperidine-3-carboxamide to the activated ester solution.

-

Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting intermediate by flash chromatography.

Step 3: Functionalization and Final Coupling

-

The remaining functional group on the piperidine linker (e.g., the secondary amine of the piperidine ring) can be deprotected (if it was initially protected) or directly used for the final coupling step.

-

Couple the intermediate from Step 2 with the other component of the PROTAC (either the E3 ligase ligand or the POI ligand, respectively) using appropriate coupling chemistry (e.g., another amide bond formation or a click chemistry reaction).

-

Purify the final PROTAC product using preparative HPLC.

Western Blot for Quantification of Protein Degradation

Western blotting is a standard method to semi-quantitatively measure the reduction in the levels of a target protein following PROTAC treatment.[12][17]

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

-

Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the PROTAC directly binds to its intended target protein within a cellular environment.[8][16]

-

Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

-

Heat Challenge: Heat the cell suspensions to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Biophysical Assays for Binding Affinity and Ternary Complex Formation

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][18] ITC can be used to measure the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (on- and off-rates) and affinity of molecular interactions in real-time.[6][] It is a powerful tool for characterizing the formation and stability of the ternary complex.

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating the signaling pathway in which the protein is involved. The experimental workflow for evaluating a novel PROTAC typically involves a series of in vitro and in-cell assays to confirm its mechanism of action and efficacy.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can be incorporated into the linker region to potentially enhance the stability and pharmacokinetic properties of the degrader molecule. While direct quantitative data for this specific building block is limited, the principles of PROTAC design and the successful application of similar piperidine-containing linkers in clinical candidates underscore its potential. The experimental protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing this and other related building blocks for the advancement of targeted protein degradation therapeutics.

References

- 1. explorationpub.com [explorationpub.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 8. explorationpub.com [explorationpub.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

preliminary biological evaluation of piperidine-3-carboxamide derivatives

An In-depth Technical Guide to the Preliminary Biological Evaluation of Piperidine-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the preliminary biological evaluation of various piperidine-3-carboxamide derivatives, summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing complex biological processes.

Anti-Osteoporosis Activity: Cathepsin K Inhibition

A significant area of investigation for piperidine-3-carboxamide derivatives is their potential as anti-osteoporosis agents through the inhibition of Cathepsin K (Cat K). Cat K is a cysteine protease highly expressed in osteoclasts, playing a crucial role in the degradation of bone matrix proteins.

Data Presentation: Cathepsin K Inhibitory Activity

A series of novel piperidamide-3-carboxamide derivatives (compounds H-1 to H-21) were synthesized and evaluated for their inhibitory activities against Cathepsin K. The results are summarized below, with MIV-711 used as a positive control.[1][2][3]

| Compound | Cat K IC50 (µM) |

| H-1 | 1.15 |

| H-3 | 1.02 |

| H-4 | 0.98 |

| H-8 | 0.11 |

| H-9 | 0.08 |

| H-11 | 0.15 |

| H-12 | 0.24 |

| H-13 | 0.13 |

| H-16 | 0.45 |

| H-17 | 0.51 |

| MIV-711 | 0.21 |

Note: Only a selection of the most relevant compounds is shown for brevity. Compound H-9 exhibited the most potent inhibition.[1][2]

Experimental Protocols

In Vitro Cathepsin K Enzymatic Assay:

-

The inhibitory activities of the synthesized compounds against Cathepsin K were determined using a fluorescence resonance energy transfer (FRET) assay.

-

Recombinant human Cathepsin K was pre-incubated with the test compounds in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5) for 10 minutes at room temperature.

-

The fluorogenic substrate (Z-FR-AMC) was added to initiate the enzymatic reaction.

-

The fluorescence intensity was measured over time using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][3]

In Vitro Anti-Bone Resorption Activity (CTX-I ELISA):

-

RAW264.7 macrophage cells were cultured in a 96-well plate and induced to differentiate into osteoclasts using Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

-

Differentiated osteoclasts were seeded onto bone slices and treated with the test compounds (e.g., at 1 µM) for 48 hours.

-

The cell culture medium was collected, and the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, was quantified using an ELISA kit according to the manufacturer's instructions.

-

A reduction in CTX-I concentration compared to the vehicle-treated control group indicated anti-bone resorption activity.[2]

Western Blot Analysis for Cathepsin K Expression:

-

RANKL-induced RAW264.7 cells were treated with the test compounds for a specified period.

-

Total protein was extracted from the cells, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody against Cathepsin K, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified to determine the effect of the compound on Cathepsin K expression.[1][3]

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis:

-

Female mice (e.g., C57BL/6J) underwent either a sham operation or bilateral ovariectomy to induce osteoporosis.

-

After a recovery period to allow for bone loss, the OVX mice were treated with the test compound (e.g., H-9) or vehicle daily via oral gavage for a period of several weeks.

-

At the end of the treatment period, bone mineral density (BMD) of the femur and tibia was measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

-

An increase in BMD in the treated group compared to the OVX control group indicated in vivo anti-osteoporosis efficacy.[1][2]

Visualizations

Antimelanoma Activity: Induction of Cellular Senescence

Another promising therapeutic application for this scaffold is in oncology. N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells, offering a novel anticancer strategy.[4][5][6] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

Data Presentation: Antimelanoma and Senescence-Inducing Activity

A focused library of derivatives was screened against the human melanoma A375 cell line. Compound 54 emerged as a lead candidate with significantly improved activity over the initial hit compound 1 .[4]

| Compound | Antiproliferative Activity IC50 (µM) | Senescence-Inducing Activity EC50 (µM) |

| 1 (Hit) | 0.88 | 1.24 |

| 19 (R-isomer) | >10 | >10 |

| 20 (S-isomer) | 0.35 | 0.27 |

| 54 (Lead) | 0.03 | 0.04 |

Note: The S-configuration at the piperidine-3 position was found to be crucial for activity.[4]

Experimental Protocols

High-Content Screening (HCS) for Senescence-Like Phenotype:

-

Human melanoma A375 cells were seeded in multi-well plates (e.g., 384-well).

-

Cells were treated with a library of piperidine-3-carboxamide derivatives at various concentrations. Doxorubicin can be used as a positive control for senescence induction.[4]

-

After an incubation period (e.g., 3 days), cells were fixed and stained with fluorescent dyes (e.g., Hoechst for nuclei, and other dyes for cytoplasm and cell morphology).

-

Images were acquired using an automated high-content imaging system (e.g., Opera).

-

Customized software was used to analyze cellular images, quantifying morphological changes characteristic of senescence, such as enlarged cell size, flattened shape, and increased cytoplasmic granularity.

-

The percentage of senescent cells per well was determined, and EC50 values were calculated.[4]

Antiproliferative Assay:

-

This assay is often run concurrently with the HCS.

-

The total number of cells per well is counted from the acquired images using the nuclear stain (Hoechst).

-

A decrease in the total cell number relative to a DMSO-treated control indicates antiproliferative activity.

-

IC50 values are calculated based on the dose-dependent reduction in cell number.[4]

Visualizations

Antimalarial Activity: Proteasome Inhibition

Piperidine carboxamides have also been identified as a novel class of antimalarial agents. Through phenotypic screening, these compounds were found to target the β5 subunit of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme complex for parasite protein degradation and survival.[7][8]

Data Presentation: Anti-plasmodial and Proteasome Inhibitory Activity

A hit-to-lead optimization program starting from the initial hit SW042 led to the development of more potent analogs, such as SW584. The (S)-enantiomer was found to be significantly more active.[7]

| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | Pf20Sβ5 Proteasome IC50 (µM) | Human Proteasome (Hs20S) IC50 (µM) |

| SW042 (racemic) | 0.19 | 0.14 | - | >50 |

| (S)-SW042 | 0.002 | 0.002 | 0.003 | >50 |

| (R)-SW042 | 0.2 | 0.2 | - | - |

| SW584 | 0.0007 | 0.0006 | 0.001 | >50 |

Note: The high selectivity for the parasite proteasome over the human equivalent is a key feature of this series.[7][8]

Experimental Protocols

P. falciparum Asexual Blood Stage Growth Inhibition Assay:

-

Synchronized ring-stage P. falciparum parasites (e.g., strains 3D7 or Dd2) are cultured in human erythrocytes.

-

The parasite culture is exposed to serial dilutions of the test compounds in a 96-well or 384-well plate for 72 hours.

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I or PicoGreen) and measuring fluorescence, or through assays that measure parasite lactate dehydrogenase (pLDH) activity.

-

EC50 values are determined by fitting the dose-response data to a suitable model.[7]

Proteasome Activity Assay:

-

Purified P. falciparum 20S proteasome (Pf20S) or human 20S proteasome (Hs20S) is used.

-

The enzyme is incubated with various concentrations of the piperidine carboxamide inhibitors.

-

A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC) is added to the reaction.

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.

-

IC50 values are calculated from the dose-inhibition curves.[7][8]

In Vivo Efficacy in a Humanized Mouse Model:

-

Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

-

The mice are infected with P. falciparum.

-

Once parasitemia is established, the mice are treated with the test compound (e.g., SW584) via oral administration for a set number of days.

-

Parasitemia levels are monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Efficacy is determined by the reduction in parasitemia in the treated group compared to the vehicle control group.[7][8]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS Number: 112950-94-4): A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS: 112950-94-4), a key building block in the rapidly evolving field of targeted protein degradation (TPD). While direct extensive research on this specific compound is limited, this document consolidates available data and provides context through analogous piperidine-3-carboxamide derivatives to empower researchers in its application.

Physicochemical Properties

This compound is a piperidine derivative with a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol .[1] It is typically supplied as a solid and is used in professional research and manufacturing settings.[1]

| Property | Value | Reference |

| CAS Number | 112950-94-4 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.69 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature | [1] |

Note: Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public literature but may be obtainable from commercial suppliers upon request.[3]

Core Application in Targeted Protein Degradation (TPD)

This compound is classified as a Protein Degrader Building Block .[1] This strongly indicates its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4] A PROTAC consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A second ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[4]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of Piperidine-Based Linkers

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[5] Piperidine rings are often incorporated into PROTAC linkers to introduce conformational rigidity.[6][7] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[6] Furthermore, the incorporation of a piperidine moiety can enhance the metabolic stability of the PROTAC.[8]

This compound serves as a bifunctional building block for PROTAC linkers. The secondary amine of the piperidine ring and the carboxamide group provide two points for synthetic modification, allowing for its incorporation into the linker structure.

Synthesis and Incorporation into PROTACs

The primary method for incorporating this compound into a larger molecule, such as a PROTAC, is through amide bond formation . The secondary amine of the piperidine ring can be reacted with an activated carboxylic acid, or the carboxamide can be synthesized from a piperidine-3-carboxylic acid precursor.

Representative Experimental Protocol: Amide Coupling

The following is a general protocol for the amide coupling of a carboxylic acid with a secondary amine like the piperidine nitrogen in N,N-dimethylpiperidine-3-carboxamide, based on standard peptide coupling methodologies.[9][10][11]

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Additives: e.g., 1-Hydroxybenzotriazole (HOBt)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent: e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq) at 0 °C.

-

Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the potential incorporation point of a piperidine-based building block.

Biological Activity of Related Piperidine-3-Carboxamide Derivatives

While specific biological data for PROTACs utilizing this compound is not yet prevalent in the literature, studies on other piperidine-3-carboxamide derivatives demonstrate the therapeutic potential of this scaffold.

| Derivative Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference |

| Sulfonyl Piperidine Carboxamides | Antimicrobial | Not specified | Moderate to good activity against Gram-positive and Gram-negative bacteria and fungi (MIC values). | [12] |

| Bis-nipecotamides | Human Platelet Aggregation Inhibitor | Interacts with anionic platelet sites. | α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (IC₅₀ not specified, but most potent in series). | |

| Novel Piperidine-3-Carboxamide Derivatives | Anti-osteoporosis | Cathepsin K inhibition | Compound H-9: IC₅₀ = 0.08 µM against Cathepsin K. | |

| N-arylpiperidine-3-carboxamide Derivatives | Anti-melanoma | Induces senescence-like phenotype. | Compound 54: IC₅₀ = 0.03 µM in A375 cells. |

Visualizing the Mechanism of Action: PROTAC-Induced Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Conclusion

This compound (CAS: 112950-94-4) is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs and other complex molecules. Its rigid piperidine scaffold offers advantages in creating conformationally constrained linkers, potentially leading to more potent and metabolically stable protein degraders. While direct literature on this specific building block is emerging, the wealth of information on related piperidine-3-carboxamide derivatives and the established methodologies for its incorporation into larger structures provide a solid foundation for its application in cutting-edge drug discovery and chemical biology.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 2. N,N-dimethylpiperidine-4-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 112950-94-4|this compound|BLD Pharm [bldpharm.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Stereochemistry of Substituted Piperidines: A Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The three-dimensional arrangement of substituents on this saturated heterocycle is a critical determinant of molecular properties, governing everything from receptor binding affinity and selectivity to pharmacokinetic profiles. A profound understanding of the stereochemical and conformational preferences of substituted piperidines is therefore indispensable for rational drug design. This technical guide provides an in-depth analysis of the core principles of piperidine stereochemistry, including conformational equilibria, the influence of substituent position, and key stereoelectronic effects. It consolidates quantitative data for easy comparison and furnishes detailed experimental and computational protocols for the practical analysis of these crucial scaffolds.

Introduction: The Primacy of Conformation

The six-membered piperidine ring is not planar; to minimize angular and torsional strain, it predominantly adopts a chair conformation, analogous to cyclohexane.[1][2] This chair form exists in a dynamic equilibrium with a higher-energy "boat" and "twist-boat" conformation. For the majority of substituted piperidines, the chair conformation is the most stable and relevant form to consider.[3]

The stereochemistry of a substituted piperidine is primarily defined by two factors:

-

Ring Inversion: The rapid interconversion between two distinct chair conformations.

-

Substituent Orientation: The preference for substituents to occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

This orientation is dictated by a complex interplay of steric hindrance and subtle stereoelectronic effects, which can be modulated by the position and nature of the substituent, as well as by substitution on the ring nitrogen itself.

Foundational Principles of Piperidine Conformation

The Chair Conformation and A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or A-value (ΔG°). This value represents the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial orientation, which minimizes destabilizing 1,3-diaxial interactions.[1][4] For many substituents at the 4-position, these A-values are nearly identical to those observed in corresponding cyclohexanes.[1]

dot

Caption: Chair-chair interconversion of a monosubstituted piperidine.

The Influence of N-Substitution

Substituents on the nitrogen atom introduce additional complexity. The nitrogen lone pair itself has steric demands, and its orientation (axial vs. equatorial) is coupled with the ring conformation. In piperidine, the N-H proton shows a slight preference for the equatorial position.[5] However, larger N-substituents, such as a methyl group, strongly favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[6] This preference is even more pronounced than in methylcyclohexane.[7]

Positional Effects of Substituents on Stereochemistry

The location of a substituent on the piperidine ring profoundly impacts its conformational behavior due to different stereoelectronic interactions.

2-Substituted Piperidines: The Anomeric Effect

When an electronegative substituent (e.g., F, OR, NR₂) is placed at the C2 position, adjacent to the ring nitrogen, a phenomenon known as the anomeric effect can occur. This stereoelectronic effect describes the stabilization of the axial conformer, contrary to what would be predicted based on sterics alone.[8] The effect is often explained by a hyperconjugative interaction between the nitrogen's lone pair (n) and the antibonding orbital (σ) of the axial C-X bond (n → σ). This orbital overlap is maximized when the substituent is axial.

dot

Caption: The anomeric effect favors the axial conformation for C2-substituents.

3-Substituted Piperidines

In 3-substituted piperidines, the conformational equilibrium is largely governed by steric interactions with adjacent ring atoms. However, stereoelectronic effects can still play a significant role. For instance, studies on hydroxylated piperidines have shown that an equatorial OH group at the 3-position is more electron-withdrawing than an axial one, leading to a measurable difference in the basicity of the ring nitrogen.[9][10] Fluorinated piperidines at the 3-position often show a surprising preference for the axial orientation, driven by a combination of hyperconjugation and charge-dipole interactions.[11][12]

4-Substituted Piperidines

Substitution at the 4-position is the most analogous to cyclohexane. The conformational preferences are primarily dictated by the A-value of the substituent, as it is remote from the nitrogen atom, minimizing direct electronic interactions.[1] However, upon protonation of the nitrogen, electrostatic interactions between the positively charged ammonium center and polar substituents at C4 can stabilize the axial conformer.[1]

Quantitative Conformational Data

The following tables summarize key quantitative data for understanding the stereochemistry of substituted piperidines.

Table 1: Conformational Free Energies (A-Values) of Substituents

This table presents the A-values (ΔG° = G_axial - G_equatorial) for various substituents, indicating their preference for the equatorial position. Higher values denote a stronger equatorial preference.

| Substituent (R) | Position | A-Value (kcal/mol) | Predominant Conformer | Reference(s) |

| Methyl (CH₃) | C2 | ~1.8 | Equatorial | [8] |

| Methyl (CH₃) | C3 | ~1.7 | Equatorial | [13] |

| Methyl (CH₃) | C4 | 1.7 | Equatorial | [1][14] |

| Phenyl (C₆H₅) | C4 | ~3.0 | Equatorial | [1] |

| Fluoro (F) | C3 | Axial Preference | Axial | [13] |

| Fluoro (F) | C4 | 0.24 | Equatorial | [1] |

| Hydroxyl (OH) | C4 | ~0.7 | Equatorial | [13] |

| Bromo (Br) | C4 | 0.48 | Equatorial | [1] |

| Ethyl (C₂H₅) | C4 | 1.8 | Equatorial | [13] |

| tert-Butyl | C4 | ~5.0 | Equatorial | [13] |

| N-Methyl (on N) | - | 3.16 | Equatorial | [7] |

Table 2: Calculated Conformational Energy Differences (ΔG)

This table showcases computationally derived energy differences for various substituted piperidines, illustrating the impact of N-substitution and stereoelectronics.

| Compound | Conformer Transition | ΔG (kcal/mol) | Method | Reference(s) |

| 1,2-dimethylpiperidine | equatorial → axial | 1.8 | M06-2X | [8] |

| 2-methyl-1-phenylpiperidine | equatorial → axial | -1.0 | M06-2X | [8] |

| 1-(2-methyl-1-piperidyl)ethanone | equatorial → axial | -3.2 | M06-2X | [8] |

| 3-fluoropiperidine (TFA-protected) | equatorial → axial | -0.4 | DFT | [12] |

| 4-fluoropiperidine (TFA-protected) | equatorial → axial | -1.2 | DFT | [12] |

| N-methylpiperidine (Chair vs. Twist) | chair → twist | ~1.43 | DFT | [15] |

Table 3: Representative Dihedral Angles for Methylpiperidines

Dihedral angles are critical for confirming chair conformations and substituent orientation via NMR coupling constants (Karplus relationship).

| Compound | Conformer | Dihedral Angle | Value (°) | Method | Reference(s) |

| 2-Methylpiperidine | Equatorial Me | C3-C2-C(Me)-H | ~180 | QM | [8][16] |

| 2-Methylpiperidine | Axial Me | C3-C2-C(Me)-H | ~60 | QM | [8][16] |

| 1,2-dimethylpiperidine | Equatorial Me | C6-N1-C2-C(Me) | -58.8 | M06-2X | [8] |

| 1,2-dimethylpiperidine | Axial Me | C6-N1-C2-C(Me) | 59.9 | M06-2X | [8] |

| N-Methylpiperidine | Chair | C5-C6-C2-C3 | ~0 | DFT | [15] |

| N-Methylpiperidine | Twist | C5-C6-C2-C3 | ~45 | DFT | [15] |

Experimental & Computational Protocols

A robust stereochemical assignment relies on a synergistic approach combining spectroscopic and computational methods.

References

- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indianchemicalsociety.com [indianchemicalsociety.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

Methodological & Application

Application Notes and Protocols for Amide Coupling with N,N-Dimethylpiperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmacologically active molecules. N,N-dimethylpiperidine-3-carboxamide is a valuable building block, incorporating a tertiary amine within a piperidine scaffold, which can influence the physicochemical properties, such as solubility and basicity, of the final compound. This document provides detailed experimental protocols for the efficient coupling of N,N-dimethylpiperidine-3-carboxamide with primary and secondary amines using two widely employed and highly effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Data Presentation: A Comparative Overview of Common Coupling Reactions

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation.[1] The following table summarizes typical reaction conditions and expected yields for the coupling of N,N-dimethylpiperidine-3-carboxamide with various amine types. The yields are based on literature for structurally similar piperidine-3-carboxylic acid derivatives and general amide coupling protocols.[2]

| Carboxylic Acid | Amine Type | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| N,N-Dimethylpiperidine-3-carboxamide | Primary Aliphatic Amine | HATU | DIPEA | DMF | 2-6 | RT | 80-95 |

| N,N-Dimethylpiperidine-3-carboxamide | Secondary Aliphatic Amine | HATU | DIPEA | DMF | 4-12 | RT | 70-85 |

| N,N-Dimethylpiperidine-3-carboxamide | Aromatic Amine | HATU | DIPEA | DMF | 12-24 | RT | 60-80 |